molecular formula C7H8N2OS B12288181 2-Mercapto-4-methylnicotinamide

2-Mercapto-4-methylnicotinamide

Cat. No.: B12288181
M. Wt: 168.22 g/mol
InChI Key: LGVOEABGRMUMBX-UHFFFAOYSA-N
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Description

2-Mercapto-4-methylnicotinamide is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.2 g/mol It is a derivative of nicotinamide, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-methylnicotinamide typically involves the reaction of 4-methylnicotinic acid with thiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the mercapto group. The reaction mixture is then heated to a specific temperature to complete the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Mercapto-4-methylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The mercapto group allows the compound to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

4-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C7H8N2OS/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11)

InChI Key

LGVOEABGRMUMBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)NC=C1)C(=O)N

Origin of Product

United States

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